molecular formula C10H11N3S2 B2389596 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 72836-09-0

5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B2389596
CAS No.: 72836-09-0
M. Wt: 237.34
InChI Key: SJDSLXXTERCPKY-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE). This one-pot synthesis method proceeds through three steps, resulting in the formation of the corresponding 2-amino-1,3,4-thiadiazole . The reaction conditions include refluxing the mixture in 10% hydrochloric acid for purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine include other thiadiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique phenylethylthio group, which enhances its biological activity and specificity. This structural feature contributes to its potent antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c11-9-12-13-10(15-9)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDSLXXTERCPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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